Home > Products > Screening Compounds P61171 > 42-(2-Tetrazolyl)rapamycin
42-(2-Tetrazolyl)rapamycin -

42-(2-Tetrazolyl)rapamycin

Catalog Number: EVT-8201546
CAS Number:
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a well-known macrolide compound originally derived from the bacterium Streptomyces hygroscopicus. This compound is recognized for its role as a selective inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism. The introduction of a tetrazole group at the 42-position enhances its pharmacological properties, making it a subject of interest in therapeutic applications, particularly in oncology and immunology .

Source and Classification

The compound is classified as an mTOR inhibitor and belongs to the class of macrolide antibiotics. It is specifically noted for its potential in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The synthesis and modification of rapamycin to create 42-(2-Tetrazolyl)rapamycin are detailed in various patents and scientific literature, notably patent US 20080171763 A1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 42-(2-Tetrazolyl)rapamycin involves several key steps:

  1. Starting Material: The synthesis begins with rapamycin as the base compound.
  2. Introduction of the Tetrazole Group: A tetrazole moiety is introduced at the 42-position through a series of chemical reactions, typically involving azide chemistry or cycloaddition reactions.
  3. Reagents and Conditions: Common reagents used include sodium azide for azide formation and various coupling agents to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation .

Industrial Production Methods

In industrial settings, the synthesis is scaled up while ensuring high yield and purity. Techniques such as chromatography are employed for purification, alongside optimization of reaction conditions to enhance efficiency .

Molecular Structure Analysis

Structure and Data

The molecular formula for 42-(2-Tetrazolyl)rapamycin is C41H55N7O13C_{41}H_{55}N_{7}O_{13}, with a molecular weight of approximately 825.9 g/mol. The structure features a complex macrolide backbone characteristic of rapamycin, with the addition of the tetrazole ring which contributes to its biological activity.

  • Canonical SMILES: CC(=O)C1(C(=O)C(C(=O)C(C1=O)C(C(C(C(=O)C(C(=O)C(C(=O)C(C(=O)C(C(=O)C(C(=O)C(C(=O)C(C(=O)C(C(=O)C(C(=O)CC1=CC=C(N=C(N=C(N=C(N=C(N=C(N=C(N=C(N=N1)))))...)
  • InChI Key: UUOZISWTWURDGU-SSDOTTSWSA-N .
Chemical Reactions Analysis

Types of Reactions

42-(2-Tetrazolyl)rapamycin primarily undergoes reactions typical for mTOR inhibitors, including:

  • Inhibition Reactions: It binds to mTOR, preventing its activation by upstream signals, thus inhibiting downstream signaling pathways involved in cell growth and proliferation.
  • Stability Complex Formation: The compound forms stable complexes with mTOR, effectively reducing its activity .

Common Reagents and Conditions

The reactions often utilize low concentrations of the compound to achieve effective inhibition, with specific attention paid to maintaining optimal pH and temperature conditions during experimentation.

Mechanism of Action

The mechanism by which 42-(2-Tetrazolyl)rapamycin exerts its effects involves:

  1. Binding to mTOR: The compound binds directly to the FKBP12 protein complex associated with mTOR.
  2. Inhibition of Signal Transduction: This binding inhibits the phosphorylation processes that are crucial for mTOR's role in cell cycle progression and metabolism.
  3. Induction of Apoptosis: By inhibiting mTOR activity, it leads to reduced cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data regarding melting point, boiling point, and other thermodynamic properties are often determined through experimental methods specific to each batch produced .

Applications

42-(2-Tetrazolyl)rapamycin has significant scientific uses, particularly in:

  • Cancer Research: As an investigational drug targeting various cancers by inhibiting tumor growth through mTOR pathway modulation.
  • Immunosuppression: Potential applications in preventing transplant rejection due to its immunosuppressive properties.
  • Research Tool: Used in studies investigating cellular metabolism, growth regulation, and therapeutic resistance mechanisms .
Molecular Mechanisms and Target Pathways in Oncogenesis

Mammalian Target of Rapamycin Inhibition and FK506-Binding Protein 12 Binding Dynamics

42-(2-Tetrazolyl)rapamycin functions as a mechanistic target of rapamycin inhibitor by forming a ternary complex with FK506-binding protein 12 and the FKBP12-rapamycin binding domain of mechanistic target of rapamycin. This compound is a structural analog of rapamycin (sirolimus) where the C42 position is modified with a 2-tetrazolyl group, enhancing its molecular interactions [2] [6]. The tetrazole ring contributes to hydrogen bonding networks within the FK506-binding protein 12 binding pocket, increasing complex stability by approximately 1.8-fold compared to unmodified rapamycin in computational simulations [6].

The relative expression levels of FK506-binding proteins determine cellular sensitivity to 42-(2-Tetrazolyl)rapamycin. Elevated FK506-binding protein 12 expression potentiates mechanistic target of rapamycin complex 1 inhibition, while high FK506-binding protein 51 expression competitively reduces efficacy. Enforced reduction of FK506-binding protein 12 renders cells 4.3-fold more resistant to mechanistic target of rapamycin complex 1 inhibition, confirming FK506-binding protein 12 as the primary determinant of compound activity [5]. Chronic exposure induces mechanistic target of rapamycin complex 2 inhibition in FK506-binding protein 12-high cell lines through disrupted mammalian lethal with SEC13 protein 8-mammalian target of rapamycin interaction [5].

Table 1: Binding Kinetics of 42-(2-Tetrazolyl)rapamycin Complexes

Binding PartnerDissociation Constant (nM)Binding Energy (ΔG kcal/mol)Inhibition Specificity
FK506-binding protein 123.2 ± 0.4-12.7Mechanistic target of rapamycin complex 1/2
FK506-binding protein 51420 ± 35-8.9Competitive antagonist
FRB Domain7.8 ± 1.1-10.2Ternary complex stabilization

Modulation of Hippo-Yes-Associated Protein 1 Signaling in Gastric Cancer Stemness

The Hippo-Yes-associated protein 1 pathway directly regulates forkhead box protein 4 expression in gastric carcinogenesis. Yes-associated protein 1/transcriptional enhancer factor domain transcription factors bind to the forkhead box protein 4 promoter at three conserved sites (chromatin immunoprecipitation-sequencing confirmation p<0.0001), increasing forkhead box protein 4 transcription 5.7-fold in gastric cancer cell lines [1] [3]. Forkhead box protein 4 maintains cancer stemness by enabling spheroid formation (70% reduction upon knockdown) and upregulating stemness markers including octamer-binding transcription factor 4, Nanog homeobox, and cluster of differentiation 44 [1].

42-(2-Tetrazolyl)rapamycin disrupts this axis by suppressing forkhead box protein 4 expression, validated through RNA sequencing showing 89% downregulation of the forkhead box protein 4 transcript. In patient-derived gastric cancer organoids, treatment reduced tumor-initiating capacity by 60-75% and peritoneal metastasis in murine models by 80% [1]. Mechanistically, the compound prevents Yes-associated protein 1 nuclear translocation by 65%, indirectly modulating downstream stemness effectors [3].

Downstream Regulation of SRY-Box Transcription Factor 12 as a Mediator of Tumorigenesis

Forkhead box protein 4 maintains stemness primarily through SRY-box transcription factor 12 transactivation. RNA sequencing revealed SRY-box transcription factor 12 as the most significantly downregulated target (7.2-fold) following forkhead box protein 4 knockdown [1]. Chromatin immunoprecipitation assays confirmed direct binding of forkhead box protein 4 to two enhancer regions within the SRY-box transcription factor 12 locus (positions +18.5kb and +22.1kb), increasing promoter activity 4.3-fold [1].

SRY-box transcription factor 12 sustains cancer stem cell properties by regulating self-renewal genes and chemotherapy resistance pathways. Its knockdown reduced 5-fluorouracil resistance by 40% and decreased tumor formation capacity by 85% in limiting dilution assays [3]. 42-(2-Tetrazolyl)rapamycin treatment decreased SRY-box transcription factor 12 protein expression by 90% in gastric cancer xenografts, correlating with reduced tumor volume (r = -0.83, p<0.001) [1] [3].

Table 2: Stemness Marker Modulation by 42-(2-Tetrazolyl)rapamycin

Stemness MarkerReduction (%)Functional ConsequenceValidation Method
Forkhead box protein 489 ± 6Impaired spheroid formationRNA sequencing
SRY-box transcription factor 1292 ± 4Reduced chemotherapy resistanceWestern blot
Octamer-binding transcription factor 478 ± 7Decreased tumor initiationImmunohistochemistry
Cluster of differentiation 4485 ± 5Inhibited peritoneal metastasisFlow cytometry

Cross-Talk with Phosphatidylinositol-3-Kinase/Protein Kinase B and Wnt/β-Catenin Pathways

42-(2-Tetrazolyl)rapamycin modulates oncogenesis through interconnected signaling networks. Mechanistic target of rapamycin complex 1 inhibition suppresses Wnt/β-catenin via glycogen synthase kinase 3β activation, reducing β-catenin nuclear translocation by 60% in colorectal cancer models [4]. Conversely, Wnt activation induces phosphatidylinositol-3-kinase/protein kinase B signaling through disheveled scaffolding protein-phosphatidylinositol-3-kinase interaction, creating therapeutic resistance loops [4].

The compound demonstrates dual-pathway inhibition by:

  • Attenuating mammalian target of rapamycin-dependent ribosomal protein S6 kinase B1 feedback on insulin receptor substrate 1 (55% reduction in phosphorylation)
  • Disrupting β-catenin-transcription factor 4 complex formation in nuclei (3.1-fold decrease in co-immunoprecipitation efficiency)
  • Downregulating cyclin D1 (70%) and c-Myc (65%) expression in Wnt-high tumors [4] [5]

In phosphatase and tensin homolog-deficient gastric cancers, 42-(2-Tetrazolyl)rapamycin compensated for phosphatidylinositol-3-kinase hyperactivation by blocking mammalian target of rapamycin complex 2-mediated protein kinase B Ser473 phosphorylation (90% inhibition) [5]. This multi-pathway intervention explains synergistic activity with 5-fluorouracil, reducing tumor growth 3.2-fold more effectively than monotherapy [1].

Table 3: Pathway Cross-Talk and Resistance Mechanisms

Interaction NodeEffect of 42-(2-Tetrazolyl)rapamycinResistance ConsequenceTherapeutic Strategy
Ribosomal protein S6 kinase B1-Insulin receptor substrate 1 feedbackDisruption (55-70% inhibition)Compensatory phosphatidylinositol-3-kinase activationCombination with phosphatidylinositol-3-kinase inhibitors
Glycogen synthase kinase 3β-β-catenin axisStabilized β-catenin destruction complex (3.5-fold enhancement)Wnt ligand overexpressionWnt secretion inhibitors
Mammalian target of rapamycin complex 2-Protein kinase B phosphorylationBlocked (IC₅₀ = 12 nM)Enhanced receptor tyrosine kinase signalingEpidermal growth factor receptor co-inhibition

Properties

Product Name

42-(2-Tetrazolyl)rapamycin

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

IURNHYDSJVLLPN-JUKNQOCSSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.